![molecular formula C9H10N2 B13825340 (2E)-[1-(2-Propyn-1-yl)-2-pyrrolidinylidene]acetonitrile](/img/structure/B13825340.png)
(2E)-[1-(2-Propyn-1-yl)-2-pyrrolidinylidene]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-[1-(2-Propyn-1-yl)-2-pyrrolidinylidene]acetonitrile is an organic compound characterized by its unique structure, which includes a pyrrolidine ring and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-[1-(2-Propyn-1-yl)-2-pyrrolidinylidene]acetonitrile typically involves the reaction of 1-(2-Propyn-1-yl)pyrrolidine with acetonitrile under specific conditions. One common method includes the use of anhydrous solvents and a controlled atmosphere to prevent unwanted side reactions . The reaction is often carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2E)-[1-(2-Propyn-1-yl)-2-pyrrolidinylidene]acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the propynyl group, using reagents like sodium azide or halogens
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in a polar aprotic solvent
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(2E)-[1-(2-Propyn-1-yl)-2-pyrrolidinylidene]acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-[1-(2-Propyn-1-yl)-2-pyrrolidinylidene]acetonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of thymidylate synthase, which is crucial for DNA synthesis . The pathways involved include the inhibition of nucleotide synthesis and disruption of cellular replication processes .
Comparison with Similar Compounds
Similar Compounds
Prop-2-yn-1-yl glycinate: Similar in structure but differs in functional groups.
Prop-2-yn-1-ol: Shares the propynyl group but lacks the pyrrolidine ring.
Hexadecyl 2-propyn-1-yl (2E)-2-butenedioate: Contains a propynyl group but has a different overall structure.
Uniqueness
(2E)-[1-(2-Propyn-1-yl)-2-pyrrolidinylidene]acetonitrile is unique due to its combination of a pyrrolidine ring and a propynyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C9H10N2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
(2E)-2-(1-prop-2-ynylpyrrolidin-2-ylidene)acetonitrile |
InChI |
InChI=1S/C9H10N2/c1-2-7-11-8-3-4-9(11)5-6-10/h1,5H,3-4,7-8H2/b9-5+ |
InChI Key |
KLLIOSKRCZSPCQ-WEVVVXLNSA-N |
Isomeric SMILES |
C#CCN\1CCC/C1=C\C#N |
Canonical SMILES |
C#CCN1CCCC1=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


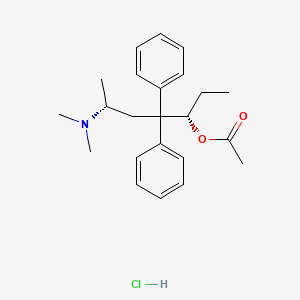


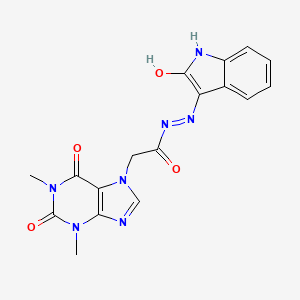
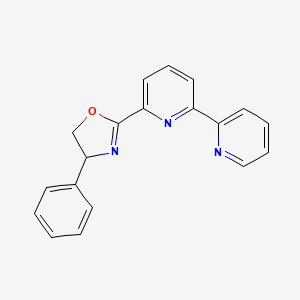
![Acetamide,N-1H-benzo[D]imidazol-1-YL-](/img/structure/B13825286.png)
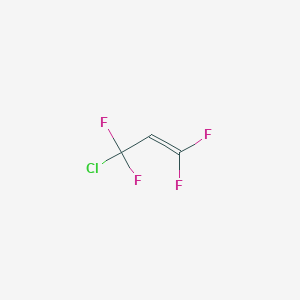
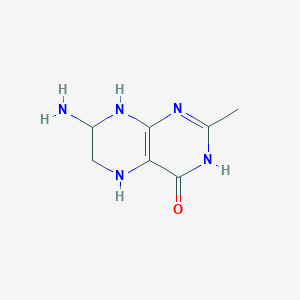
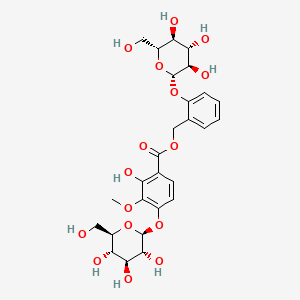
![5-Chloro-4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfonyl)pyrimidine](/img/structure/B13825322.png)
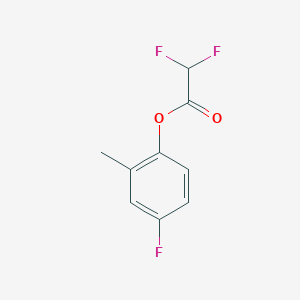


![4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B13825338.png)
